2-(Methoxymethylidene)-3-oxobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethylidene)-3-oxobutanenitrile is an organic compound with the chemical formula C6H7NO2. It is characterized by the presence of a methoxymethylidene group attached to a 3-oxobutanenitrile backbone. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Methoxymethylidene)-3-oxobutanenitrile can be synthesized through the reaction of methylmalononitrile with methanol. The reaction typically involves the use of a base catalyst to facilitate the formation of the methoxymethylidene group .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reactant concentrations to achieve high efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(Methoxymethylidene)-3-oxobutanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxymethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted methoxymethylidene derivatives.
Scientific Research Applications
2-(Methoxymethylidene)-3-oxobutanenitrile has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Methoxymethylidene)-3-oxobutanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical processes. For example, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
- 2-(Methoxymethylidene)propanedinitrile
- 2-(Methoxymethylidene)malononitrile
Comparison: 2-(Methoxymethylidene)-3-oxobutanenitrile is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications .
Properties
CAS No. |
848481-05-0 |
---|---|
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
2-(methoxymethylidene)-3-oxobutanenitrile |
InChI |
InChI=1S/C6H7NO2/c1-5(8)6(3-7)4-9-2/h4H,1-2H3 |
InChI Key |
ZHZWVYRNXWFHFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=COC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.